molecular formula C2H7NNaO3S B1604160 Sodium taurinate CAS No. 7347-25-3

Sodium taurinate

Cat. No.: B1604160
CAS No.: 7347-25-3
M. Wt: 148.14 g/mol
InChI Key: MDMBYMJYFDDMMO-UHFFFAOYSA-N
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Description

Sodium taurinate, also known as sodium 2-aminoethanesulfonate, is a derivative of taurine, an amino sulfonic acid. Taurine is naturally found in various tissues of mammals, including the brain, heart, and muscles. This compound is widely used in various scientific and industrial applications due to its unique properties and biological significance.

Properties

CAS No.

7347-25-3

Molecular Formula

C2H7NNaO3S

Molecular Weight

148.14 g/mol

IUPAC Name

sodium;2-aminoethanesulfonate

InChI

InChI=1S/C2H7NO3S.Na/c3-1-2-7(4,5)6;/h1-3H2,(H,4,5,6);

InChI Key

MDMBYMJYFDDMMO-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)[O-])N.[Na+]

Canonical SMILES

C(CS(=O)(=O)O)N.[Na]

Other CAS No.

7347-25-3

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Ionic Liquid-Mediated Ammonolysis Process

A recent patented method (CN111116430B) innovatively prepares this compound via a stepwise ammonolysis process using ionic liquids containing guanidyl groups. This method improves conversion rate, yield, and purity compared to traditional one-pot ammonolysis.

Process Steps:

Step Description Conditions Outcome
S1 Dissolve hydroxyethyl sodium sulfonate and raw sodium isethionate in ionic liquid with guanidyl 60–240 °C, 1–10 KPa pressure Formation of sodium ditallow and sodium trithionate mixture in ionic liquid solution
S2 Introduce liquid ammonia into the ionic liquid solution Ambient to elevated temperature Reaction to form this compound in ionic liquid
S3 Add ionic liquid solution to alcohol solvent for elution Ambient temperature Precipitation and separation of this compound solid

Key Data:

  • Yield: ≥ 98%
  • Purity: ≥ 99.5%
  • Advantages: High purity product obtained with simplified acidification and crystallization steps; avoids multiple recrystallizations.

This method effectively separates this compound from byproducts and allows direct conversion to taurine with high purity (>99%) and yield (>95%) via controlled acidification and crystallization.

Cyclic Process from Ethylene Oxide via Sodium Isethionate

The classical industrial route involves a three-step process starting from ethylene oxide and sodium bisulfite:

  • Addition Reaction: Ethylene oxide reacts with sodium bisulfite to form sodium isethionate.
  • Ammonolysis: Sodium isethionate undergoes ammonolysis to yield this compound.
  • Neutralization: Acid neutralization of this compound produces taurine.

A patented cyclic process (US9061976B1) enhances this method by continuously converting ammonolysis byproducts (sodium ditaurinate and sodium tritaurinate) back into this compound, improving overall yield and reducing waste.

Process Highlights:

Parameter Description
Starting materials Ethylene oxide, sodium bisulfite, ammonia
pH range for addition reaction 4.5 to 6 (optimal for bisulfite presence)
Catalysts Sodium hydroxide, potassium hydroxide, lithium hydroxide, sodium carbonate, sulfite/sulfate salts
Ammonolysis conditions Saturation with ammonia, reaction to convert byproducts to this compound
Neutralization agent Sulfur dioxide or sulfurous acid to regenerate sodium bisulfite and produce taurine
Yield Greater than 90%, often exceeding 95%
Waste Minimal; mainly small amounts of sodium sulfite, which is a valuable byproduct

Advantages:

  • High overall yield (≥95%)
  • Regeneration of sodium bisulfite reduces raw material consumption
  • Minimal environmental impact due to cyclic reuse of intermediates
  • Flexibility in batch, semi-continuous, or continuous operation modes.

Comparative Summary of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Purity (%) Advantages Disadvantages
Ionic Liquid-Mediated Ammonolysis Hydroxyethyl sodium sulfonate, sodium isethionate 60–240 °C, 1–10 KPa, ionic liquids, liquid ammonia ≥98 ≥99.5 High purity, high yield, simplified process Requires specialized ionic liquids
Cyclic Process from Ethylene Oxide Ethylene oxide, sodium bisulfite, ammonia pH 4.5–6, catalysts (NaOH, sulfite), sulfur dioxide neutralization >95 High High yield, cyclic reuse of reagents, low waste Complex cyclic operation
Catalytic Hydrogenation (Derivative) This compound, formaldehyde, Pd catalyst 80 °C, 7 barg H2, 13 h total 97.8 ~99 High selectivity, applicable for derivatives Not direct this compound synthesis

Chemical Reactions Analysis

Cyclic Production via Ethylene Oxide (EO) Process

Sodium taurinate is synthesized through a cyclic process involving ammonolysis of sodium isethionate (C2_2H5_5NaO4_4S):

  • Ethylene Oxide Reaction :

    C2H4O+NaHSO3C2H5NaO4S(sodium isethionate)\text{C}_2\text{H}_4\text{O} + \text{NaHSO}_3 \rightarrow \text{C}_2\text{H}_5\text{NaO}_4\text{S} \quad \text{(sodium isethionate)}

    Conducted at 0–100°C under atmospheric pressure .

  • Ammonolysis :

    C2H5NaO4S+NH3C2H6NNaO3S+H2O\text{C}_2\text{H}_5\text{NaO}_4\text{S} + \text{NH}_3 \rightarrow \text{C}_2\text{H}_6\text{NNaO}_3\text{S} + \text{H}_2\text{O}

    Optimized at a 25:1–50:1 molar ratio of NH3_3 to sodium isethionate, reducing byproducts (e.g., sodium ditallow sulfonate) and achieving >90% conversion .

  • Neutralization to Taurine :

    C2H6NNaO3S+SO2/H2SO3C2H7NO3S(taurine)+NaHSO3\text{C}_2\text{H}_6\text{NNaO}_3\text{S} + \text{SO}_2/\text{H}_2\text{SO}_3 \rightarrow \text{C}_2\text{H}_7\text{NO}_3\text{S} \, \text{(taurine)} + \text{NaHSO}_3

    Sodium bisulfite is regenerated for reuse in step 1 .

Reaction Kinetics with CO2_22

This compound reacts reversibly with CO2_2 to form carbamate intermediates, making it valuable for carbon capture:

C2H6NNaO3S+CO2C3H6NNaO5S\text{C}_2\text{H}_6\text{NNaO}_3\text{S} + \text{CO}_2 \leftrightarrow \text{C}_3\text{H}_6\text{NNaO}_5\text{S}

Kinetic Parameters (Stopped-Flow Studies)

ParameterValue (298 K)Temperature Dependence (Arrhenius)Source
Forward Rate Constant (kfk_f)5.44×108M1s15.44 \times 10^8 \, \text{M}^{-1}\text{s}^{-1}kf=5.44×108exp(5780T)k_f = 5.44 \times 10^8 \exp\left(\frac{-5780}{T}\right)
Reverse Rate Constant (krk_r)1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1}kr=1.8×1012exp(12,400T)k_r = 1.8 \times 10^{12} \exp\left(\frac{-12,400}{T}\right)
Equilibrium Constant (KeqK_{eq})4.5×10114.5 \times 10^{11}Keq=exp(ΔHRT+ΔSR)K_{eq} = \exp\left(\frac{-\Delta H}{RT} + \frac{\Delta S}{R}\right)

Key Findings :

  • Reaction proceeds via zwitterionic carbamic acid intermediates .

  • Below pH 9, carbamate decomposes to bicarbonate, reducing CO2_2 loading capacity .

Taurine Production

  • Yield Loss : Purification steps (crystallization, filtration) incur 20–30% taurine loss due to inorganic salt impurities (e.g., Na2_2SO4_4) .

  • Byproduct Management : 1 ton of taurine generates 1.5 tons of low-value Na2_2SO4_4, posing disposal challenges .

CO2_22 Capture

  • Efficiency : this compound solutions achieve 80–90% CO2_2 absorption at 2–6 M concentrations .

  • Limitation : Slow carbamate decomposition at low temperatures (<313 K) reduces regeneration efficiency .

pH-Dependent Speciation

Time (ms)[TAU^-] (mM)[TAU–CO2_2^-] (mM)[HCO3_3^-] (mM)pH
04.00.00.010.2
1000.83.20.09.1
5000.72.90.38.7
10000.62.50.88.4
Data from shows rapid carbamate formation followed by bicarbonate generation.

Activation Energies

Reaction StepEaE_a (kJ/mol)
CO2_2 + Taurate (kfk_f)48.1 ± 2.3
Carbamate Decomposition (krk_r)103.2 ± 4.1

Scientific Research Applications

Therapeutic Applications

Sodium taurinate has garnered attention for its potential therapeutic effects in various medical conditions:

  • Cardiovascular Health : Research indicates that taurine supplementation can mitigate hypertension and related cardiovascular issues. A study on spontaneously hypertensive rats demonstrated that taurine reduced ventricular hypertrophy and improved kidney function when subjected to high salt diets . Additionally, taurine has been shown to have cardioprotective effects by regulating intracellular sodium levels, which is crucial for heart function .
  • Neurological Disorders : Taurine plays a significant role in the central nervous system. It has been explored as a treatment for conditions like stroke and mitochondrial diseases. Studies suggest that taurine can protect neurons from hypoxic injury by modulating sodium and calcium levels within cells . Its cytoprotective properties make it a candidate for therapies aimed at neurodegenerative diseases.
  • Metabolic Disorders : this compound has been investigated for its role in metabolic diseases such as diabetes. Its ability to influence insulin sensitivity and glucose metabolism presents potential benefits in managing these conditions .

Nutritional Applications

This compound is utilized in nutritional formulations due to its essential role in human physiology:

  • Dietary Supplement : As a semi-essential nutrient, taurine is vital for various bodily functions, including bile salt formation and osmoregulation. This compound is often included in dietary supplements aimed at enhancing athletic performance and recovery due to its ability to reduce muscle fatigue and improve exercise capacity .
  • Animal Nutrition : In veterinary medicine, this compound is added to animal feed to promote growth and improve overall health. Its inclusion helps in optimizing metabolic functions in livestock and pets .

Biochemical Roles

This compound's biochemical properties contribute significantly to cellular functions:

  • Osmoregulation : As an organic osmolyte, taurine aids in maintaining cell volume under osmotic stress. This property is crucial for cells exposed to varying environmental conditions .
  • Cellular Protection : this compound has been shown to protect against cell death induced by toxic substances. In vitro studies demonstrate that it can prevent "bystander" cell death in retinal pigment epithelial cells, highlighting its protective mechanisms against oxidative stress .

Case Study 1: Hypertension Management

A study involving spontaneously hypertensive rats showed that supplementation with 1.5% this compound significantly reduced blood pressure and improved kidney function compared to control groups on high salt diets . This finding underscores the compound's potential as a therapeutic agent in managing hypertension.

Case Study 2: Neuroprotection

In an experimental model of hypoxia-induced injury, cardiomyocytes treated with this compound exhibited reduced necrosis and apoptosis compared to untreated controls. The study concluded that this compound's ability to modulate intracellular sodium levels was pivotal in protecting cells from hypoxic damage .

Mechanism of Action

Sodium taurinate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness of Sodium Taurinate: this compound is unique due to its high solubility in water and its ability to act as a surfactant. Its role in osmoregulation and membrane stabilization makes it particularly valuable in biological and medical research. Additionally, its production process is efficient and environmentally friendly, making it a preferred choice in industrial applications .

Biological Activity

Sodium taurinate, a sodium salt of taurine, is gaining attention for its biological activities and potential therapeutic applications. This article delves into the biological functions of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of this compound

This compound is synthesized from taurine, a naturally occurring beta-amino acid known for its diverse physiological roles. It is involved in several biological processes, including osmoregulation, modulation of neurotransmission, and antioxidant defense mechanisms. The compound's structure allows it to interact with various cellular targets, which contributes to its biological activity.

Mechanisms of Biological Activity

  • Antioxidant Properties :
    This compound exhibits significant antioxidant activity. It helps in reducing oxidative stress by neutralizing free radicals and reactive oxygen species (ROS). The conversion of taurine into taurine chloramine through interaction with hypochlorous acid further enhances its anti-inflammatory properties .
  • Neuroprotective Effects :
    Taurine and its derivatives, including this compound, have been shown to protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotection is crucial in conditions such as ischemia and neurodegenerative diseases .
  • Regulation of Calcium Homeostasis :
    This compound plays a role in calcium ion regulation within cells. It modulates calcium signaling pathways that are essential for various cellular functions, including muscle contraction and neurotransmitter release .
  • Modulation of Protein Function :
    The compound assists in proper protein folding and trafficking within the endoplasmic reticulum (ER), which is vital for maintaining cellular homeostasis .

Table 1: Summary of Key Studies on this compound

StudyFindingsImplications
Schaffer et al. (2014)Demonstrated that taurine reduces superoxide generation in mitochondriaSuggests potential use in mitochondrial diseases
Kim & Cha (2014)Found that taurine neutralizes hypochlorous acid, forming taurine chloramineIndicates anti-inflammatory properties
Jong et al. (2016)Showed that taurine enhances mitochondrial protein biosynthesisSupports therapeutic use in metabolic disorders

Clinical Applications

  • Cardiovascular Diseases :
    This compound has been studied for its role in treating congestive heart failure. Its ability to improve cardiac function and reduce oxidative stress makes it a candidate for therapeutic intervention .
  • Neurological Disorders :
    Research indicates that this compound may be beneficial in treating conditions like epilepsy and Alzheimer’s disease due to its neuroprotective effects .
  • Metabolic Disorders :
    The compound has shown promise in metabolic diseases such as diabetes by improving insulin sensitivity and reducing inflammation .

Safety and Toxicology

Toxicological studies indicate that this compound has a high safety profile with low acute toxicity levels observed in animal models. The no-observed-adverse-effects-level (NOAEL) was reported to be ≥1000 mg/kg/d in repeated dose studies, highlighting its potential as a safe therapeutic agent .

Q & A

Q. What are the standard protocols for synthesizing sodium taurinate with high purity for experimental use?

this compound is typically synthesized via neutralization of taurine (2-aminoethanesulfonic acid) with sodium hydroxide under controlled pH conditions. Critical steps include:

  • Purification through recrystallization in ethanol/water mixtures to remove unreacted precursors.
  • Characterization via elemental analysis (C, H, N, S content), FT-IR (to confirm sulfonic acid deprotonation), and NMR spectroscopy (¹H/¹³C for structural validation) .
  • Purity assessment using HPLC with refractive index detection to ensure >99% purity for pharmaceutical or catalytic applications .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural integrity and ionic interactions?

X-ray photoelectron spectroscopy (XPS) is critical for analyzing surface composition and amine-CO₂ reaction products (e.g., carbamic acid vs. carbamate formation) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms molecular structure, while FT-IR identifies functional groups (e.g., sulfonate stretching at ~1040 cm⁻¹). For ionic liquid systems, mass spectrometry (ESI-MS) can verify anion-cation interactions .

Q. What are the critical parameters to control when preparing this compound solutions for membrane-based CO₂ absorption studies?

Key parameters include:

  • Concentration : 2M solutions are common for optimal CO₂ flux without viscosity issues .
  • pH : Maintain alkaline conditions (pH >10) to favor carbamate formation.
  • Temperature : Stability tests should span 20–40°C to assess thermal degradation .
  • Absorbent compatibility : Use hydrophobic membrane materials (e.g., fluorinated silica) to prevent wettability loss .

Q. How should researchers design stability tests for this compound under varying environmental conditions?

Accelerated aging protocols involve:

  • Thermal stress : Store samples at 40–60°C for 30–60 days, monitoring decomposition via TGA or XRD .
  • Humidity exposure : Test hygroscopicity in controlled chambers (e.g., 75% RH) with periodic FT-IR analysis .
  • Oxidative stability : Use peroxide challenge tests to evaluate sulfonate group integrity .

Q. What purity assessment methods are recommended for this compound in pharmaceutical-grade applications?

Pharmaceutical-grade purity requires:

  • HPLC-UV with a C18 column (detection at 210 nm) to quantify residual taurine.
  • Elemental analysis to verify stoichiometric Na⁺ content.
  • Karl Fischer titration for water content (<0.5% w/w) .

Advanced Research Questions

Q. How does this compound's ionic structure influence its reactivity in CO₂ capture mechanisms?

The taurinate anion reacts via a two-step mechanism:

  • 1:1 pathway : CO₂ reacts with the amine group to form carbamic acid.
  • 1:2 pathway : Carbamic acid transfers a proton to a second anion, forming carbamate and ammonium species. XPS data show ~0.58 mol CO₂ absorbed per ion pair, with 26% as carbamate and 74% as carbamic acid, dependent on pH and amine basicity . Hydrophobic ionic liquid matrices enhance stability by minimizing anion aggregation .

Q. What methodologies resolve contradictions in reported CO₂ absorption capacities of this compound solutions?

Discrepancies arise from:

  • Analytical methods : XPS quantifies surface-bound CO₂, while gas flux measurements capture bulk absorption .
  • Concentration effects : Higher concentrations (>2M) reduce diffusivity, masking true absorption capacity. Standardization using in situ ATR-FTIR to track carbamate/carbamic acid ratios across conditions is recommended .

Q. What experimental evidence supports the dual carbamic acid/carbamate pathways in this compound-mediated CO₂ capture?

XPS N 1s spectra reveal a 15% decrease in neutral amine peaks and a proportional increase in ammonium signals, confirming carbamate formation. O 1s data show a 23% increase in oxygen content, correlating with carbamic acid retention. Stoichiometric analysis indicates 0.43 mol CO₂ bound as carbamic acid per ion pair .

Q. How can computational modeling complement experimental studies in understanding this compound's interaction with CO₂?

Molecular dynamics (MD) simulations can model:

  • Solvation dynamics in ionic liquids.
  • Free energy barriers for carbamate formation. Density functional theory (DFT) calculations predict reaction energetics and transition states, validated against experimental XPS/NMR data .

Q. What methodological considerations are crucial when comparing this compound's performance across different catalytic systems?

  • Control variables : Standardize CO₂ partial pressure, temperature, and solvent polarity.
  • Cross-validation : Use multiple techniques (e.g., XPS, NMR, gas chromatography) to quantify absorption products.
  • Long-term testing : Monitor membrane stability over >30 days to assess degradation in continuous flow systems .

Methodological Guidelines

  • Data contradiction analysis : Always compare analytical depths (e.g., XPS surface vs. bulk measurements) and normalize results to molar ratios .
  • Experimental design : Include control groups with unfunctionalized polymers or non-amine anions to isolate this compound's role .
  • Ethical reporting : Disclose instrument detection limits and potential interference from moisture/CO₂ in ambient conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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